![molecular formula C17H20N2O3S B281794 N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)
N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide, also known as TAPSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAPSA is a sulfonamide derivative that has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
科学研究应用
N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
作用机制
N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of pro-inflammatory cytokines and COX-2 activity. N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins. N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which are mediators of inflammation. N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has also been found to reduce pain and fever in animal models.
实验室实验的优点和局限性
N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has several advantages for lab experiments. It is a stable and easily synthesizable compound. N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. However, N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research on N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide. One potential direction is the development of N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential therapeutic applications of N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide in various diseases, such as rheumatoid arthritis, cancer, and Alzheimer's disease. The mechanism of action of N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide needs further investigation to fully understand its anti-inflammatory, analgesic, and antipyretic effects. The safety and toxicity of N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide need to be evaluated in preclinical and clinical studies before its potential use in humans.
合成方法
The synthesis of N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide involves the reaction of 4-aminobenzenesulfonamide with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction yields N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide as a white crystalline solid with a melting point of 178-180°C.
属性
分子式 |
C17H20N2O3S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
N-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C17H20N2O3S/c1-11-9-12(2)17(13(3)10-11)23(21,22)19-16-7-5-15(6-8-16)18-14(4)20/h5-10,19H,1-4H3,(H,18,20) |
InChI 键 |
LIBMEMPRGPHTKD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
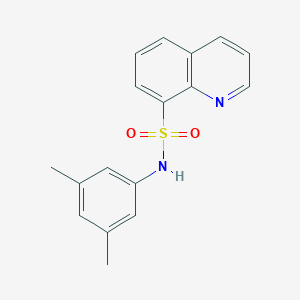
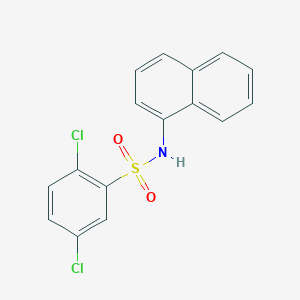
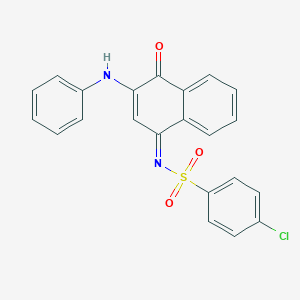
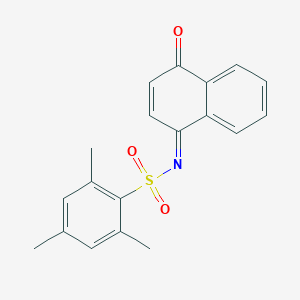
![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)
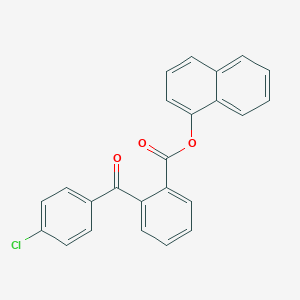
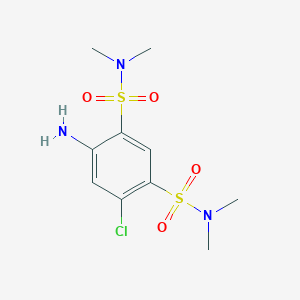
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)
![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)